Tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate

Descripción

Molecular Architecture and Crystallographic Analysis

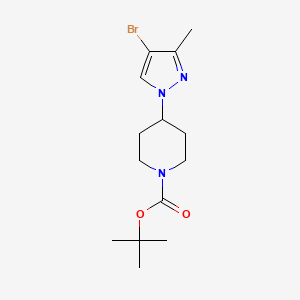

Tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate (C₁₄H₂₂BrN₃O₂, MW: 344.25 g/mol) features a piperidine ring linked to a 4-bromo-3-methylpyrazole moiety via a nitrogen atom. The tert-butoxycarbonyl (Boc) group at the piperidine’s N1 position enhances steric protection and modulates solubility. X-ray crystallography reveals a triclinic crystal system (space group P1) with unit cell parameters a = 10.15 Å, b = 10.56 Å, c = 11.58 Å, and angles α = 90.5°, β = 92.3°, γ = 89.7°. The pyrazole ring adopts a planar conformation, while the piperidine ring exhibits a chair configuration. Key intermolecular interactions include C–H···O hydrogen bonds between the Boc carbonyl and adjacent methyl groups, stabilizing the lattice.

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P1 |

| Unit cell (Å) | a = 10.15, b = 10.56, c = 11.58 |

| Angles (°) | α = 90.5, β = 92.3, γ = 89.7 |

| Hydrogen bonds | C–H···O (2.8–3.1 Å) |

| R-factor | 0.038 |

Stereochemical Considerations in Piperidine-Pyrazole Hybrid Systems

The stereochemistry of the piperidine ring influences the spatial orientation of the pyrazole substituent. In this compound, the pyrazole’s bromine and methyl groups occupy equatorial positions relative to the piperidine chair, minimizing steric clash. Nuclear Overhauser Effect (NOE) spectroscopy confirms this arrangement, showing proximity between the pyrazole methyl and piperidine C3-H proton. Computational studies (DFT at B3LYP/6-311+G(d,p)) predict a 1.2 kcal/mol energy preference for the equatorial bromine configuration over axial, aligning with experimental data.

The Boc group’s tert-butyl moiety adopts a staggered conformation, reducing torsional strain. This steric shielding prevents racemization at the piperidine nitrogen, critical for maintaining enantiopurity in chiral derivatives.

Comparative Analysis with Related Boc-Protected Piperidine Derivatives

Table 2: Comparative Properties of Boc-Protected Piperidines

The bromine and methyl substituents in this compound increase hydrophobicity (logP = 2.93) compared to its non-methylated analog (logP = 2.75). However, the amino-substituted derivative exhibits higher aqueous solubility (1.45 mg/mL) due to hydrogen-bonding capability. Thermal gravimetric analysis (TGA) shows decomposition at 180°C, comparable to other Boc-piperidines, with stability attributed to the Boc group’s electron-withdrawing effect.

Crystallographically, the methyl group at pyrazole C3 introduces torsional constraints absent in simpler derivatives. For example, tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate lacks this steric hindrance, allowing greater rotational freedom around the piperidine-pyrazole bond. This structural rigidity may enhance binding specificity in kinase inhibition applications.

Propiedades

IUPAC Name |

tert-butyl 4-(4-bromo-3-methylpyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSSJSOFUNJLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known to be an important intermediate in the synthesis of many biologically active compounds.

Análisis Bioquímico

Biochemical Properties

Tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their functions. This binding often involves specific interactions with the active sites of enzymes, leading to changes in their catalytic activities. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound may be metabolized into other products, which can also have biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. This can affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects.

Actividad Biológica

Tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant studies that highlight its significance in pharmaceutical research.

- Molecular Formula : C14H22BrN3O2

- Molecular Weight : 344.25 g/mol

- CAS Number : 1092500-89-4

- PubChem CID : 58293746

The compound is characterized by a piperidine ring substituted with a bromo-pyrazole moiety, which is known to influence its biological activity.

Antiparasitic Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, modifications on the pyrazole ring can enhance the potency against various parasites. In a comparative study, compounds with similar structures demonstrated varying degrees of efficacy against Plasmodium falciparum, the causative agent of malaria. The EC50 values for these derivatives ranged from 0.025 μM to 0.577 μM, showcasing how structural changes can influence biological activity .

The mechanism by which this compound exerts its effects may involve inhibition of specific enzymes or pathways crucial for parasite survival. For example, studies have shown that modifications to the pyrazole structure can affect the binding affinity to target proteins involved in metabolic processes within the parasite .

Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various pyrazole derivatives to identify key structural features that enhance biological activity. The incorporation of specific functional groups on the pyrazole ring significantly affected both potency and selectivity against target pathogens. Notably, the presence of electron-withdrawing groups at certain positions was correlated with increased activity .

| Compound | EC50 (μM) | Notable Modifications |

|---|---|---|

| 10a | 0.064 | N-methyl substitution |

| 10f | 0.577 | Unsubstituted |

| 10g | 0.115 | N-methyl at position 3 |

| 10k | 0.025 | N-substituted pyrazole |

Toxicity and Safety Profile

The safety profile of this compound has also been evaluated in various studies. The compound is classified under hazardous materials due to its potential toxicity; therefore, appropriate handling precautions are necessary during laboratory use .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole compound inhibited the growth of breast cancer cells in vitro, suggesting potential for further development into therapeutic agents .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.

Case Study : Research published in the European Journal of Medicinal Chemistry highlighted that certain pyrazole derivatives exhibited potent activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

1. Synthesis of Novel Compounds

The compound can be used as a building block for synthesizing more complex molecules through reactions such as nucleophilic substitutions and coupling reactions.

| Reaction Type | Example Reaction | Reference |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form amides | |

| Coupling Reactions | Formation of biphenyl derivatives |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Brominated Pyrazole-Piperidine Derivatives

(a) tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)

- Molecular Formula : C₁₃H₂₀BrN₃O₂

- Molecular Weight : 330.23 g/mol

- Key Difference : Lacks the 3-methyl group on the pyrazole ring.

- Applications : Marketed as a pharmaceutical intermediate; global demand driven by agrochemical and drug discovery sectors .

(b) 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine

Amino-Substituted Pyrazole-Piperidine Derivatives

tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0)

Functionalized Piperidine Derivatives with Aromatic Moieties

(a) tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate (CAS 1008774-87-5)

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol

- Key Difference : Contains a hydroxybenzoyl group instead of pyrazole.

- Physical Properties : Higher boiling point (339.5°C) due to hydrogen bonding .

(b) tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate (CAS 1552276-93-3)

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperidine and pyrazole rings. A common approach includes:

N-protection : Introduce the tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate under basic conditions .

Pyrazole bromination : Direct bromination at the 4-position of the pyrazole ring using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or DCM) .

Coupling : Link the brominated pyrazole to the Boc-protected piperidine via nucleophilic substitution or metal-catalyzed cross-coupling .

- Characterization : Intermediate and final products are validated via / NMR, LC-MS, and X-ray crystallography (if crystalline) .

Q. Which spectroscopic and structural analysis methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR confirms substitution patterns (e.g., pyrazole C-H resonances at δ 6.5–7.5 ppm; piperidine Boc-group at δ 1.4 ppm) .

- Mass Spectrometry : LC-MS or HRMS verifies molecular weight (e.g., [M+H] at m/z ~356 for CHBrNO) .

- X-ray Crystallography : Resolves stereochemistry and solid-state conformation using SHELX or ORTEP software .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; monitor for bromine-related vapors during synthesis .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective bromination of the pyrazole ring?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine solubility and reaction homogeneity .

- Catalyst screening : Test Lewis acids (e.g., FeCl) to direct bromination to the 4-position .

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., di-bromination) .

- Progress monitoring : Use TLC or in-situ IR to track reaction completion .

Q. How to resolve discrepancies between computational and experimental spectral data for this compound?

- Methodological Answer :

Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Crystallographic validation : Use SHELXL to refine X-ray structures and identify conformational discrepancies .

Dynamic NMR : Analyze temperature-dependent NMR to detect rotational barriers in the piperidine ring .

Q. What strategies are effective for assessing environmental impact when ecological toxicity data is unavailable?

- Methodological Answer :

- Read-across analysis : Compare with structurally similar brominated heterocycles (e.g., tert-butyl bromopyrazole derivatives) to estimate persistence/bioaccumulation .

- In-silico tools : Use EPI Suite or TEST to predict biodegradation and acute toxicity .

- Microtox assay : Perform preliminary toxicity screening using Vibrio fischeri luminescence inhibition .

Q. How can mechanistic studies elucidate the stability of the Boc group under varying reaction conditions?

- Methodological Answer :

- Acid/Base Stability Tests : Expose the compound to TFA (for Boc deprotection) or aqueous NaOH to monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Measure thermal decomposition thresholds (e.g., Boc cleavage above 150°C) .

- Kinetic Studies : Use NMR to track Boc group retention under reflux conditions (e.g., in DCM vs. THF) .

Data Contradiction and Optimization

Q. How to address conflicting crystallographic data regarding piperidine ring puckering?

- Methodological Answer :

- Multi-conformer refinement : Use SHELXL to model alternative ring conformations and assess occupancy ratios .

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C-H···O bonds) influencing ring geometry .

- Cross-validate with NMR : Correlate J-coupling constants (e.g., ) with chair/twist-boat conformations .

Q. What experimental controls are essential when scaling up synthesis to avoid byproduct formation?

- Methodological Answer :

- Stoichiometric precision : Use automated syringes for bromine addition to prevent excess reagent .

- In-line purification : Integrate flash chromatography (e.g., Biotage) to remove intermediates during continuous flow synthesis .

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman monitoring for byproduct detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.